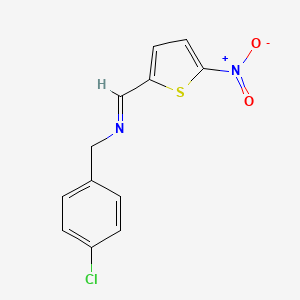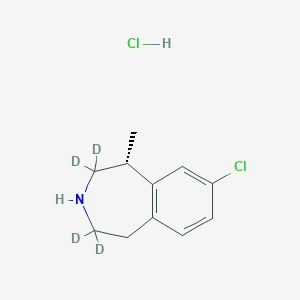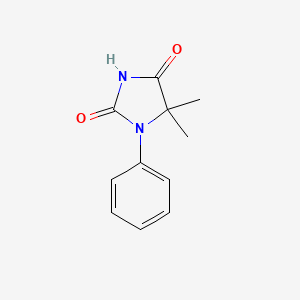
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is a hydantoin derivative, a class of compounds known for their diverse biological activities. Hydantoins have been studied extensively due to their structural similarity to barbiturates and their role as calcium channel blockers. This compound, like other hydantoins, exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the hydantoin ring .
Industrial Production Methods: Industrial production of this compound often employs the Bucherer-Bergs reaction, which involves the reaction of ketones or aldehydes with ammonium carbonate and potassium cyanide. This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced hydantoin derivatives.
Substitution: Substitution reactions often occur at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Hydantoin derivatives, including this compound, are investigated for their anticonvulsant, antiarrhythmic, and antimicrobial properties.
Industry: It finds applications in the development of agrochemicals, such as herbicides and fungicides
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione involves its interaction with calcium channels, leading to the inhibition of calcium influx. This action is similar to other hydantoin derivatives, which are known to stabilize neuronal membranes and prevent hyperexcitability. The compound’s molecular targets include voltage-gated calcium channels, and its effects are mediated through the modulation of these channels .
Comparación Con Compuestos Similares
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar in structure and used for its anticonvulsant properties.
Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.
Uniqueness: 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dimethyl and phenyl substitutions enhance its lipophilicity and ability to cross biological membranes, making it a potent candidate for drug development .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5,5-dimethyl-1-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(14)12-10(15)13(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,14,15) |
Clave InChI |
NNBYRMSGXQVCQV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=O)N1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
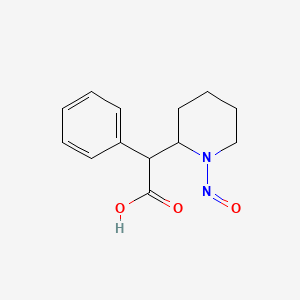
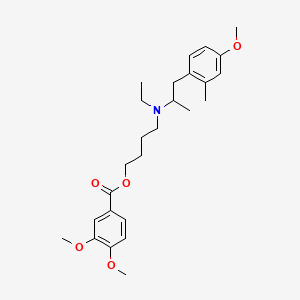
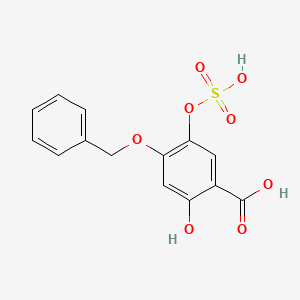
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
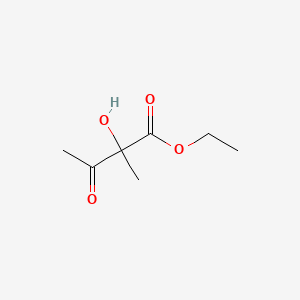
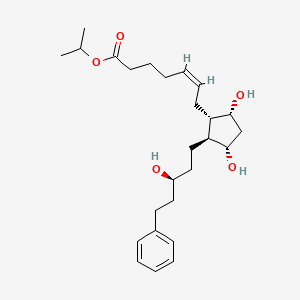
![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
